molecular formula C19H25NO3 B14460685 Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate CAS No. 72955-52-3

Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Katalognummer: B14460685
CAS-Nummer: 72955-52-3
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: LTIPHJFCHZJTAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C_18H_23NO_3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and an octyl ester group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The methoxyphenyl group can enhance the compound’s binding affinity to certain biological targets, while the octyl ester group can influence its solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octyl 2-cyano-3,3-diphenylprop-2-enoate: Similar in structure but with two phenyl groups instead of a methoxyphenyl group.

    Octyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the cyano group, which significantly alters its chemical properties.

Uniqueness

Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of the methoxyphenyl and octyl ester groups further enhances its versatility in various applications.

Eigenschaften

CAS-Nummer

72955-52-3

Molekularformel

C19H25NO3

Molekulargewicht

315.4 g/mol

IUPAC-Name

octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H25NO3/c1-3-4-5-6-7-8-13-23-19(21)17(15-20)14-16-9-11-18(22-2)12-10-16/h9-12,14H,3-8,13H2,1-2H3

InChI-Schlüssel

LTIPHJFCHZJTAN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.